(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide
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Description
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes nitro, cyano, and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, a chlorinated aromatic compound, undergoes nitration to introduce nitro groups.
Cyanation: The nitrated intermediate is then subjected to cyanation to introduce the cyano group.
Amidation: The final step involves the formation of the amide bond through a reaction with an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines under suitable conditions using reagents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology and Medicine
- Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
- Explored for its cytotoxic properties against certain cancer cell lines.
Industry
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE depends on its application. For instance:
Antimicrobial Activity: The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Cytotoxic Activity: The compound may interact with cellular proteins and DNA, leading to cell death through apoptosis or necrosis.
Similar Compounds
(E)-N~1~-(2-BROMO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with a bromo group instead of a chloro group.
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-AMINOPHENYL)-2-PROPENAMIDE: Similar structure but with an amino group instead of a nitro group on the phenyl ring.
Uniqueness
- The presence of both nitro and cyano groups in (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE makes it particularly reactive and versatile for various chemical transformations.
- The chloro group provides a site for further functionalization through substitution reactions.
Properties
Molecular Formula |
C16H9ClN4O5 |
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Molecular Weight |
372.72 g/mol |
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H9ClN4O5/c17-14-6-5-13(21(25)26)8-15(14)19-16(22)11(9-18)7-10-1-3-12(4-2-10)20(23)24/h1-8H,(H,19,22)/b11-7+ |
InChI Key |
BJMXYYQRVBPSFU-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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